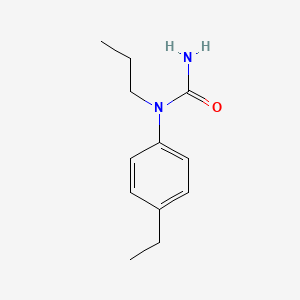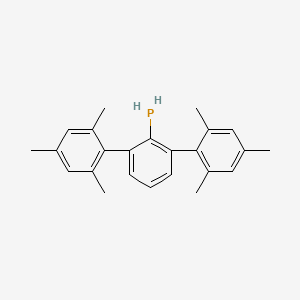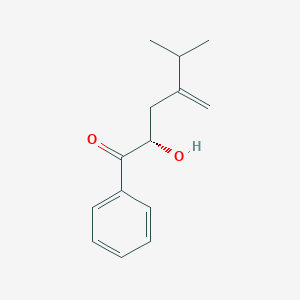
1-Hexanone, 2-hydroxy-5-methyl-4-methylene-1-phenyl-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexanone, 2-hydroxy-5-methyl-4-methylene-1-phenyl-, (2S)- is a chemical compound with a complex structure that includes a hexanone backbone, hydroxy, methyl, methylene, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexanone, 2-hydroxy-5-methyl-4-methylene-1-phenyl-, (2S)- can be achieved through several synthetic routes. One common method involves the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and functional group transformations. The reaction conditions typically include the use of strong bases like sodium hydroxide or potassium hydroxide, and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield. The choice of catalysts, temperature, and pressure conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Hexanone, 2-hydroxy-5-methyl-4-methylene-1-phenyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to alcohols using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a suitable base like triethylamine.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Hexanone, 2-hydroxy-5-methyl-4-methylene-1-phenyl-, (2S)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Hexanone, 2-hydroxy-5-methyl-4-methylene-1-phenyl-, (2S)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hexanone, 4-hydroxy-5-methyl-
- 5-methyl-1-phenylhexan-1-one
Comparison
Compared to similar compounds, 1-Hexanone, 2-hydroxy-5-methyl-4-methylene-1-phenyl-, (2S)- is unique due to its specific structural features, such as the presence of both hydroxy and methylene groups, which confer distinct chemical reactivity and potential applications. Its stereochemistry (2S) also plays a crucial role in its biological activity and interactions.
Propiedades
Número CAS |
350845-62-4 |
|---|---|
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
(2S)-2-hydroxy-5-methyl-4-methylidene-1-phenylhexan-1-one |
InChI |
InChI=1S/C14H18O2/c1-10(2)11(3)9-13(15)14(16)12-7-5-4-6-8-12/h4-8,10,13,15H,3,9H2,1-2H3/t13-/m0/s1 |
Clave InChI |
DIZSVYDWHMXOQO-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)C(=C)C[C@@H](C(=O)C1=CC=CC=C1)O |
SMILES canónico |
CC(C)C(=C)CC(C(=O)C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14257073.png)
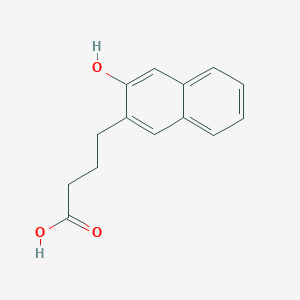
![Benzene, 1,1'-[oxybis(2-methyl-2,1-ethanediyl)]bis-](/img/structure/B14257085.png)
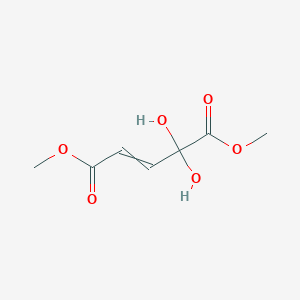
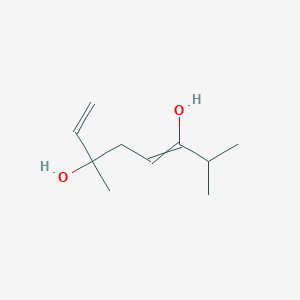
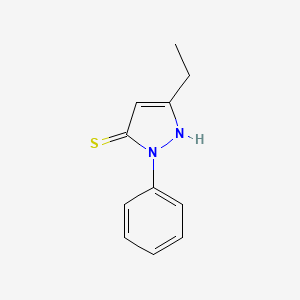


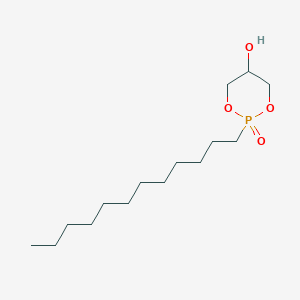

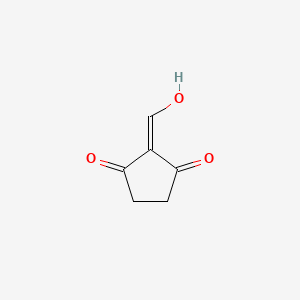
![4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B14257137.png)
